Dodecanedioic acid

Vue d'ensemble

Description

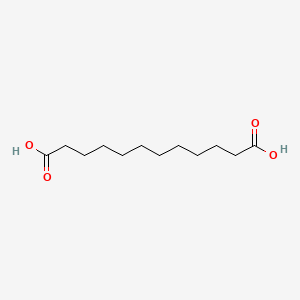

L’acide dodécanedioïque est un acide dicarboxylique de formule chimique ( \text{C}{12}\text{H}{22}\text{O}{4} ). C’est un solide blanc qui trouve diverses applications allant des polymères aux matériaux. Le composé est l’acide dicarboxylique C12 le plus souvent rencontré et est reconnu pour sa polyvalence dans les applications industrielles {_svg_1}.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L’acide dodécanedioïque est traditionnellement produit à partir de butadiène en utilisant un procédé chimique en plusieurs étapes. Le procédé commence par la conversion du butadiène en cyclododécatriène par cyclotrimérisation. Le triène est ensuite hydrogéné en cyclododécane. L’autoxydation par l’air en présence d’acide borique donne un mélange de cyclodécanol et de cyclododécanone. Dans l’étape finale, ce mélange est oxydé en diacide à l’aide d’acide nitrique .

Méthodes de production industrielle : Une autre voie implique l’ozonolyse du cyclododécène. De plus, la cire de paraffine peut être transformée en acide dodécanedioïque à l’échelle du laboratoire en utilisant une souche spéciale de levure Candida tropicalis dans un processus en plusieurs étapes. Les matières premières renouvelables d’huile végétale provenant de l’herbe à panache pourraient également être utilisées pour produire de l’acide dodécanedioïque .

Analyse Des Réactions Chimiques

Types de réactions : L’acide dodécanedioïque subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts tels que l’acide nitrique.

Réduction : La réduction de l’acide dodécanedioïque peut être réalisée en utilisant des agents réducteurs tels que l’hydrure de lithium aluminium.

Substitution : Des réactions de substitution peuvent se produire aux groupes carboxyle, impliquant souvent des réactifs comme le chlorure de thionyle pour former des chlorures d’acyle.

Principaux produits formés :

Oxydation : Produit des intermédiaires tels que le cyclodécanol et la cyclododécanone.

Réduction : Conduit à la formation de dodécanediol.

Substitution : Donne lieu à la formation de dichlorure de dodécanedioyle

4. Applications de la recherche scientifique

L’acide dodécanedioïque a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de polyamides et de polyesters, qui sont essentiels dans la production de plastiques d’ingénierie et de fibres.

Biologie : Le composé est utilisé dans l’étude des voies métaboliques et des fonctions enzymatiques.

Applications De Recherche Scientifique

Material Science Applications

Polyamide Production

Dodecanedioic acid is primarily utilized in the synthesis of polyamides, specifically nylon-6,12. This polymer exhibits excellent chemical resistance, mechanical strength, and thermal stability, making it suitable for engineering plastics and coatings. The applications include:

- Automotive Parts : Used in components that require high durability and resistance to heat and chemicals.

- Electrical Connectors : Provides insulation and protection against environmental factors.

- Industrial Equipment : Employed in gears, bearings, and conveyor belts due to its robustness.

| Application | Description |

|---|---|

| Automotive Parts | High durability and heat resistance |

| Electrical Connectors | Insulation and environmental protection |

| Industrial Equipment | Used in gears, bearings, and conveyor belts |

Nutritional Applications

Alternative Fuel Substrate in Parenteral Nutrition

this compound has been investigated as an alternative substrate for parenteral nutrition. Studies have shown that its infusion can significantly affect glucose metabolism:

- In individuals with non-insulin-dependent diabetes mellitus (NIDDM), this compound infusion resulted in a decrease in whole-body glucose uptake, suggesting a potential role in preserving glucose utilization under certain metabolic conditions .

- The compound may enhance glycogen storage while reducing reliance on glucose oxidation, which can be beneficial for patients with impaired insulin response .

Metabolic Health Applications

Therapeutic Effects on Metabolic Disorders

Recent research highlights the protective effects of this compound against metabolic-associated steatohepatitis (MASH) and obesity:

- In rodent studies, supplementation with this compound led to significant reductions in weight gain, liver fat accumulation, and improved insulin sensitivity .

- Histological analysis revealed protection against diet-induced liver damage, characterized by reduced steatosis and inflammation .

Biochemical Research Applications

Anaplerotic Effects in Metabolic Disorders

this compound plays a critical role as an anaplerotic agent:

- It replenishes Krebs cycle intermediates, particularly succinate, which is crucial for mitochondrial function and energy production .

- This property is particularly beneficial for individuals with very long-chain acyl-CoA dehydrogenase deficiency (VLCADD), where this compound supplementation helps maintain energy homeostasis by bypassing defective β-oxidation pathways .

Biotechnological Production Methods

Sustainable Production Routes

The demand for this compound has prompted research into more sustainable production methods:

Mécanisme D'action

L’acide dodécanedioïque exerce ses effets par le biais de diverses cibles moléculaires et voiesCe mécanisme est fondamental pour maintenir les niveaux d’insuline et soutenir la gestion du poids .

Composés similaires :

Acide adipique : Un autre acide dicarboxylique à chaîne carbonée plus courte (C6).

Acide sébacique : Un acide dicarboxylique C10.

Acide azélaïque : Un acide dicarboxylique C9.

Unicité de l’acide dodécanedioïque : L’acide dodécanedioïque est unique en raison de sa chaîne carbonée plus longue (C12), qui confère des propriétés physiques et chimiques différentes par rapport aux acides dicarboxyliques à chaîne plus courte. Cette longueur de chaîne plus longue le rend particulièrement adapté aux applications nécessitant un poids moléculaire plus élevé et une stabilité thermique accrue .

Comparaison Avec Des Composés Similaires

Adipic Acid: Another dicarboxylic acid with a shorter carbon chain (C6).

Sebacic Acid: A C10 dicarboxylic acid.

Azelaic Acid: A C9 dicarboxylic acid.

Uniqueness of Dodecanedioic Acid: this compound is unique due to its longer carbon chain (C12), which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. This longer chain length makes it particularly suitable for applications requiring higher molecular weight and enhanced thermal stability .

Activité Biologique

Dodecanedioic acid (DDA), also known as dodecanedioate or DC12, is a medium-chain dicarboxylic acid that has garnered attention for its various biological activities and potential therapeutic applications. This article reviews the biological activity of DDA, focusing on its metabolic effects, mechanisms of action, and implications for health.

1. Metabolic Effects

DDA has been shown to influence metabolic pathways significantly, particularly in the context of energy metabolism and lipid homeostasis.

1.1 Anaplerotic Role in Energy Metabolism

DDA supplementation has been reported to replenish the Krebs cycle by increasing succinate levels, which is crucial for mitochondrial energy production. In a study involving very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) fibroblasts, DDA demonstrated an ability to increase succinate and fumarate levels while decreasing citrate levels, indicating its role in enhancing mitochondrial function under pathological conditions . The findings suggest that DDA can serve as an alternative energy source, especially in tissues with high energy demands like muscle and heart.

Table 1: Effects of DDA on Krebs Cycle Intermediates

| Compound | Control Cells (Fold Change) | VLCAD-Deficient Cells (Fold Change) |

|---|---|---|

| Succinate | 1.17 | 1.45 |

| Fumarate | Similar to Succinate | Similar to Succinate |

| Citrate | Decreased | Decreased |

1.2 Impact on Metabolic Disorders

DDA has shown protective effects against metabolic-associated steatohepatitis (MASH) and obesity. In rodent studies, DDA supplementation (100 mg/kg/day) alongside a high-fat diet resulted in significant reductions in weight gain, liver fat accumulation, and improvements in glucose tolerance and insulin sensitivity . Histological analysis revealed reduced steatosis and fibrosis in liver tissues, suggesting that DDA may reverse MASH progression by modulating lipid metabolism.

Table 2: Effects of DDA on Body Weight and Liver Health

| Parameter | Control Group | DDA Supplemented Group |

|---|---|---|

| Weight Gain (grams) | +150 | +50 |

| Liver Weight (grams) | 30 | 20 |

| Hepatic Steatosis Score | 3 | 1 |

The mechanisms underlying the biological activities of DDA are complex and involve multiple pathways.

2.1 Modulation of Lipid Metabolism

DDA influences hepatic lipid metabolism by inhibiting de novo lipogenesis and promoting fatty acid β-oxidation. This dual action results in decreased hepatic steatosis and improved overall lipid profiles . Specifically, DDA reduces the expression of enzymes involved in lipogenesis while enhancing β-oxidation pathways.

2.2 Influence on Insulin Sensitivity

Research indicates that DDA supplementation enhances insulin sensitivity through its effects on glucose metabolism and lipid profiles. In animal models, DDA treatment led to a decrease in hepatic gluconeogenic gene expression, which is crucial for maintaining glucose homeostasis .

3. Case Studies and Research Findings

Several studies have documented the beneficial effects of DDA across various conditions:

- VLCADD Study : A study involving VLCADD patients highlighted that DDA supplementation could alleviate symptoms associated with mitochondrial dysfunction by restoring Krebs cycle intermediates .

- Obesity and MASH : Research demonstrated that DDA could effectively reverse obesity-related liver damage by improving metabolic parameters such as triglyceride levels and liver histology .

Propriétés

IUPAC Name |

dodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53037-60-8, 31352-39-3 (di-hydrochloride salt) | |

| Record name | Dodecanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53037-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027297 | |

| Record name | Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [Hawley], Solid | |

| Record name | Dodecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER, 0.04 mg/mL | |

| Record name | DODECANEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

693-23-2 | |

| Record name | Dodecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978YU42Q6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-132 °C, 127 - 129 °C | |

| Record name | DODECANEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dodecanedioic acid?

A1: this compound has the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. Studies have utilized Fourier transform infrared (FTIR) spectroscopy to confirm the presence of ester bonding in polymers containing this compound. [] Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to elucidate low-molecular-weight reaction products formed during the synthesis of this compound-containing polythioesters. []

Q3: How does the structure of the alcohol affect the lubricity of this compound-based esters?

A4: The lubricity of this compound-based esters is significantly influenced by the structure of the alcohol used in their synthesis. Branched alcohols, when reacted with this compound, result in esters with lower pour points compared to their linear counterparts with the same carbon number. [] This is attributed to the steric hindrance imposed by the branched structure, disrupting efficient packing and lowering the temperature at which the ester transitions from a liquid to a solid state.

Q4: Can you elaborate on the stability of poly(xylitol-dodecanedioic acid) (PXDDA)?

A5: PXDDA exhibits controllable degradation rates depending on its composition. Increasing the molar ratio of this compound during synthesis leads to slower degradation of the resulting polymer. [] This control over degradation kinetics makes PXDDA a promising material for applications like drug delivery, where controlled release profiles are essential.

Q5: How is this compound used in the synthesis of nylon?

A6: this compound is a crucial monomer in the production of nylon 1212. This bio-based nylon is synthesized through a multi-step process involving the nitrilation of this compound to dodecanedioic nitrile, followed by amination to yield dodecanedioic amine. [] Neutralization of this compound and dodecanedioic amine produces the nylon 1212 salt, which undergoes polymerization to form the final nylon 1212 polymer. []

Q6: Have computational approaches been used to study this compound?

A7: Yes, computational modeling has been employed to analyze the pharmacokinetics of this compound in humans. A nonlinear compartmental model, incorporating saturable transport from the gut to plasma and albumin binding, was developed to describe the compound's kinetics. [] This model, parameterized using data from human subjects, provides valuable insights into the absorption, distribution, and elimination of this compound.

Q7: How does the esterification of this compound impact its insulinotropic activity?

A8: The esterification of this compound enhances its insulin-releasing effect compared to the unesterified form. [] Studies have shown that the dimethyl esters of this compound and azelaic acid exhibit a more pronounced insulinotropic action in isolated rat pancreatic islets. [] While the exact mechanism behind this enhanced activity remains unclear, it underscores the impact of structural modifications on the biological activity of this compound derivatives.

Q8: Are there challenges associated with the crystallization of this compound during production?

A9: Yes, refining this compound from microbial synthesis presents challenges, including low purity, broad crystal size distribution, and significant agglomeration. [] To address these issues, a novel pneumatically agitated crystallizer has been developed, employing gassing crystallization for this compound refinement. [] This method has shown promise in improving both the purity and morphological characteristics of the final this compound crystals.

Q9: What is known about the pharmacokinetics of this compound in humans?

A10: Studies in healthy volunteers have shown that after intravenous administration, this compound exhibits a rapid plasma clearance rate and minimal urinary excretion. [] Analysis of its kinetics revealed a large volume of distribution for the triglyceride form, which is rapidly hydrolyzed to the free acid. [] The free acid, in turn, displays a small volume of distribution and a carrier-limited tissue uptake mechanism. [] These characteristics make this compound a potential candidate for use in parenteral nutrition formulations.

Q10: How is this compound metabolized in the body?

A11: this compound is metabolized through β-oxidation, a process similar to fatty acid metabolism. [] This pathway involves the breakdown of the fatty acid chain into two-carbon units, which enter the Krebs cycle for energy production. Studies in rats have shown that the β-oxidation of this compound is enhanced by clofibrate, a drug known to induce peroxisomal proliferation. [] This suggests that peroxisomes, organelles involved in fatty acid metabolism, play a role in this compound catabolism.

Q11: Does this compound affect glucose metabolism?

A12: Yes, administration of this compound has been shown to influence glucose metabolism. In both healthy individuals and those with non-insulin-dependent diabetes mellitus (NIDDM), this compound infusion leads to a reduction in whole-body glucose uptake. [] This effect is more pronounced in individuals with NIDDM. [] This suggests that this compound may compete with glucose as an energy substrate, potentially offering benefits in managing hyperglycemia in diabetic patients.

Q12: Has this compound shown efficacy in any in vitro models?

A13: Yes, this compound has demonstrated beneficial effects in fibroblast cell models of very long-chain acyl-CoA dehydrogenase deficiency (VLCADD). [] This genetic disorder disrupts fatty acid oxidation, leading to energy deficiency and accumulation of toxic metabolites. Supplementation with this compound in VLCADD fibroblasts replenishes Krebs cycle intermediates, suggesting its potential as an anaplerotic therapy for VLCADD. []

Q13: Has this compound been evaluated in clinical trials?

A14: While this compound has not progressed to large-scale clinical trials, preliminary investigations in humans have been conducted. These studies have primarily focused on its pharmacokinetic properties and metabolic effects after intravenous administration in healthy volunteers and individuals with NIDDM. [, ]

Q14: How is this compound typically quantified?

A15: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound in various biological matrices, including plasma and urine. [, ] This method offers high sensitivity and specificity, allowing for accurate determination of this compound levels in pharmacokinetic and metabolic studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.